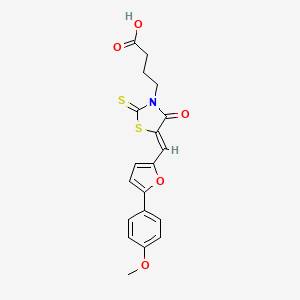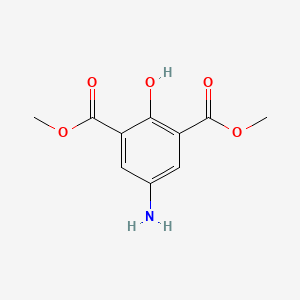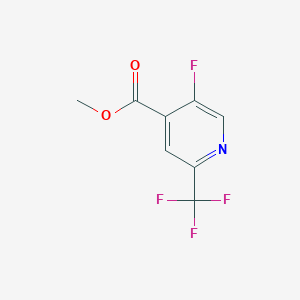![molecular formula C23H24N6O3S B2532677 1-{3-[(3,4-Dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxamide CAS No. 893276-72-7](/img/structure/B2532677.png)
1-{3-[(3,4-Dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazoloquinazolinone derivatives has been explored through various methods. In one approach, 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones were synthesized by reacting 3-amino-2-anilino-4(3H)-quinazolinone with aromatic aldehydes in the presence of piperidine, which acted as a base . Another novel synthesis pathway involved the use of dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid to create 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one, which could then be chemically transformed to access a variety of derivatives . Additionally, solid-phase synthesis was employed to create 1,2-dihydroquinazoline-2-carboxylate derivatives, which were then cyclized into spiroquinazolines, such as 1'H-spiro[piperidine-3,2'-quinazolin]-2-ones .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For instance, the crystal and molecular structure of a compound with a piperidine moiety was determined using X-ray diffraction studies. This compound crystallized in the monoclinic crystal system and exhibited a chair conformation for the piperidine ring. The geometry around the sulfur atom was found to be distorted tetrahedral, and the structure featured both inter- and intramolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of the triazoloquinazolinone derivatives is influenced by their functional groups and reaction conditions. For example, acetylation of 3-amino-2-anilino-4(3H)-quinazolinone resulted in the formation of an acetyl derivative under mild conditions, while stronger conditions led to dimerization, producing a pentacyclic compound . The inherent lactam moiety in the 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazolin-5-one allowed for the generation of various derivatives through chemical transformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The crystalline nature and the presence of hydrogen bonding interactions can influence the melting points, solubility, and stability of the compounds. The chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms are likely to affect the compounds' reactivity and interaction with biological targets .
科学的研究の応用
Synthesis and Structural Analysis
Research into triazoloquinazolinium derivatives, such as the synthesis of [1,2,4]triazoloquinazolinium betaines, provides a foundation for understanding the chemical properties and synthesis methodologies that could be applied to related compounds. These studies delve into the molecular rearrangements and the preparation of compounds through specific reactions, offering a glimpse into the complex chemistry involved in the development of such molecules (Crabb et al., 1999).
Bioactivity and Potential Applications
The exploration of triazolo and quinazolinone derivatives in various bioactive contexts, such as antimicrobial and antiproliferative agents, highlights the therapeutic potential of these frameworks. For instance, compounds featuring triazole and quinazolinone moieties have been evaluated for their antimicrobial properties against a range of pathogens, demonstrating moderate to good activities which could inform further research into related compounds for potential therapeutic applications (Pokhodylo et al., 2021).
Antimicrobial and Antiproliferative Research
Studies on novel triazole-carboxamides indicate their promising role as antimicrobial agents, with certain derivatives showing potent effects against bacterial strains such as Staphylococcus aureus and fungal pathogens like Candida albicans. This suggests a potential avenue for research into 1-{3-[(3,4-Dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxamide, especially if it shares similar chemical characteristics with the studied compounds (Pokhodylo et al., 2021).
特性
IUPAC Name |
1-[3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3S/c1-14-7-8-17(13-15(14)2)33(31,32)23-22-25-21(28-11-9-16(10-12-28)20(24)30)18-5-3-4-6-19(18)29(22)27-26-23/h3-8,13,16H,9-12H2,1-2H3,(H2,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBIASQKKYNLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCC(CC5)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-((2E)-3-phenylprop-2-enyl)-8-(4-chlorophenyl)-1-methyl-1,3,5-trihydroimidazo lidino[1,2-h]purine-2,4-dione](/img/structure/B2532596.png)
![N-benzyl-2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2532597.png)
![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2532598.png)
![1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2532599.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2532604.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2532608.png)
![2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2532610.png)

![N-acetyl-N-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2532613.png)
